(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound "(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a benzothiazine-derived methanone featuring a 1,1-dioxido benzothiazin core substituted with fluorine at position 7, a 3-methoxyphenyl group at position 4, and a 4-ethylphenyl acyl group at position 2. Its molecular formula is C₂₅H₂₁FNO₄S, with an average molecular mass of 450.50 g/mol (calculated based on analogous compounds in , and 8).
Properties
IUPAC Name |
(4-ethylphenyl)-[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-3-16-7-9-17(10-8-16)24(27)23-15-26(19-5-4-6-20(14-19)30-2)21-12-11-18(25)13-22(21)31(23,28)29/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMGCXYQGWJFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 435.51 g/mol. The structure features a benzothiazine core, which is often associated with various pharmacological activities.
Antimicrobial Properties
Studies have indicated that compounds similar to (4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibit significant antimicrobial activity. For instance, derivatives of benzothiazine have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | C. albicans | 20 |
Anticancer Activity
Research has highlighted the anticancer potential of benzothiazine derivatives. The compound under investigation has shown promise in inhibiting tumor cell proliferation in vitro, particularly against breast and lung cancer cell lines. The proposed mechanism includes apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the efficacy of a related benzothiazine derivative in human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 10 µM after 48 hours of treatment.
Enzyme Inhibition
(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it was found to inhibit protein kinase activity, which is crucial for various cellular processes including proliferation and survival.
The biological activity of this compound may be attributed to several mechanisms:
- Cell Cycle Arrest: Induces G2/M phase arrest in cancer cells.
- Apoptosis: Triggers programmed cell death through intrinsic pathways.
- Anti-inflammatory Effects: Modulates cytokine production and reduces inflammation markers.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,1-dioxido-4H-1,4-benzothiazin-2-yl methanones, which exhibit structural diversity based on substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Mass (g/mol) | ChemSpider ID |
|---|---|---|---|---|
| (4-Ethylphenyl)[7-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 7-F, 4-(4-methylphenyl) | C₂₄H₂₀FNO₃S | 421.486 | 22947731 |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 7-F, 4-(3-methylphenyl) | C₂₄H₂₀FNO₃S | 421.486 | 22947730 |
| (4-Ethylphenyl)[7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 7-OEt, 3-Me | C₂₅H₂₅NO₄S | 459.54 | 880169-89-1* |
| Target Compound: (4-Ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 7-F, 4-(3-methoxyphenyl) | C₂₅H₂₁FNO₄S | 450.50 | N/A† |
*RN from ; †No direct ID provided in evidence.
Key Findings :
Substituent Position Effects: The 4-(4-methylphenyl) analog () and 4-(3-methylphenyl) analog () share identical molecular formulas but differ in methyl group placement. Meta-substitution (3-methyl) may introduce steric hindrance or altered π-stacking compared to para-substitution (4-methyl), affecting crystallinity or binding interactions .
Functional Group Impact: Replacing 7-fluoro (target compound) with 7-ethoxy () increases hydrophobicity and steric bulk, which could reduce metabolic clearance but improve membrane permeability . The 1,1-dioxido (sulfone) moiety common to all analogs enhances stability against oxidative degradation compared to non-sulfonated benzothiazines .
Synthetic Considerations :
- Analogous compounds () are synthesized via nucleophilic substitution or coupling reactions, as inferred from ’s triazole synthesis (using α-halogenated ketones and sodium ethoxide). The target compound likely follows a similar pathway, with methoxy introduction requiring protective group strategies .
Table 2: Hypothetical Physicochemical Properties*
*Estimated using analogous data from , and structure-property relationship principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
